molecular formula C15H14N4O4S2 B2939650 4-(N,N-dimethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533871-87-3

4-(N,N-dimethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2939650
CAS No.: 533871-87-3
M. Wt: 378.42
InChI Key: NBCUTWCWASOPET-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 1,3,4-oxadiazole ring linked to a thiophen-2-yl moiety at the 5-position.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c1-19(2)25(21,22)11-7-5-10(6-8-11)13(20)16-15-18-17-14(23-15)12-4-3-9-24-12/h3-9H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCUTWCWASOPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-dimethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities. This compound features a sulfonamide moiety and has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antimicrobial agent and in receptor antagonism.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3SC_{18}H_{22}N_4O_3S with a molecular weight of approximately 378.51 g/mol. The compound's structure includes a benzamide core, a dimethylsulfamoyl group, and a thiophene derivative, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that similar sulfonamide derivatives exhibit significant efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the sulfonamide group is crucial for this activity, as it interferes with bacterial folic acid synthesis.

Compound Target Activity
SulfanilamideBacteriaBroad-spectrum antibacterial
This compoundBacteria & FungiSignificant antimicrobial activity

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes or receptors involved in bacterial metabolism or signaling pathways. For instance, it may act as a selective antagonist for endothelin receptors, which are implicated in cardiovascular diseases.

Study on Antimicrobial Efficacy

A study conducted on related sulfonamide compounds demonstrated their effectiveness against a range of pathogens. The results indicated that compounds with similar structural features to this compound showed promising results in inhibiting bacterial growth.

In Vitro Studies

In vitro assays have revealed that compounds derived from the oxadiazole scaffold exhibit inhibitory effects on cholinesterase enzymes (hAChE and hBChE), suggesting potential neuroprotective properties. For example, compounds from related studies demonstrated IC50 values indicating effective inhibition at micromolar concentrations .

Structural Activity Relationships (SAR)

The SAR studies indicate that modifications in the thiophene and oxadiazole rings can significantly alter the biological activity of the compound. Substituents at specific positions can enhance or diminish activity against targeted enzymes or receptors.

Substituent Position Effect on Activity
-Cl1Moderate inhibition
-NO23Reduced efficacy
-OH4Enhanced activity

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural features, biological activities, and sources of comparable compounds:

Compound Name Benzamide Substituent Oxadiazole Substituent Sulfamoyl Group Biological Activity Source
Target Compound 4-(N,N-Dimethylsulfamoyl) 5-(Thiophen-2-yl) Dimethyl Not reported N/A
LMM5 4-(Benzyl(methyl)sulfamoyl) 5-[(4-Methoxyphenyl)methyl] Benzyl/methyl Antifungal (C. albicans)
LMM11 4-(Cyclohexyl(ethyl)sulfamoyl) 5-(Furan-2-yl) Cyclohexyl/ethyl Antifungal (C. albicans)
N-(5-(Thiophen-2-yl)-Oxadiazol-2-yl)Benzamide None 5-(Thiophen-2-yl) None Not reported
N-(5-(Thiophen-2-yl)-Oxadiazol-2-yl)-4-Bromo 4-Bromo 5-(Thiophen-2-yl) None Not reported
HSGN-238 4-(Trifluoromethoxy) 5-(5-Chlorothiophen-2-yl) None Antibacterial (Neisseria gonorrhoeae)
Compound 50 4-(N,N-Dimethylsulfamoyl) Thiazole ring (not oxadiazole) Dimethyl NF-κB activation enhancer

Key Observations

Sulfamoyl Group Variations :

  • The dimethylsulfamoyl group in the target compound and Compound 50 () distinguishes them from analogs lacking this moiety (e.g., HSGN-238). This group may enhance solubility and binding to sulfhydryl-containing enzymes, as seen in Compound 50’s role in NF-κB signaling .
  • LMM5 and LMM11 () feature bulkier sulfamoyl substituents (benzyl/methyl, cyclohexyl/ethyl), which correlate with antifungal activity against C. albicans.

Oxadiazole Substituents :

  • The thiophen-2-yl group in the target compound is shared with Compounds 25 and 26 () and HSGN-238 (). However, HSGN-238’s 5-chlorothiophen substituent and trifluoromethoxy benzamide enhance antibacterial potency, suggesting halogenation improves activity .
  • Compound 50 replaces oxadiazole with a thiazole ring, demonstrating that heterocycle choice significantly impacts biological targets .

Biological Activity Trends: Antifungal Activity: LMM5 and LMM11 inhibit thioredoxin reductase in C. albicans, indicating sulfamoyl-oxadiazole hybrids as promising antifungals . Antibacterial Activity: HSGN-238’s trifluoromethoxy and chlorothiophen groups contribute to its efficacy against Neisseria gonorrhoeae . Signaling Modulation: Compound 50’s dimethylsulfamoyl-thiazole structure enhances NF-κB signaling, suggesting the target compound may similarly modulate inflammatory pathways .

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